molecular formula C19H19NO4 B8820875 7,8-Didehydronaloxone CAS No. 26451-92-3

7,8-Didehydronaloxone

Cat. No.: B8820875
CAS No.: 26451-92-3
M. Wt: 325.4 g/mol
InChI Key: VHFYKBURRFNDQL-GRGSLBFTSA-N
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Description

7,8-Didehydronaloxone (CAS: 26451-92-3) is a morphinan derivative structurally related to naloxone, a potent opioid receptor antagonist used to reverse opioid overdoses. It is classified as a degradation product (Impurity D) of naloxone hydrochloride, as defined by the European and U.S. Pharmacopoeias . Its molecular formula is C₁₉H₁₉NO₄ (MW: 325.36), differing from naloxone by the presence of a 7,8-didehydro group (a double bond between carbons 7 and 8).

This compound is primarily used as a reference standard in pharmaceutical quality control to monitor impurities during naloxone manufacturing. It is stored at +5°C and is chemically characterized by its IUPAC name: (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26451-92-3

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H19NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-6,14,17,21,23H,1,7-10H2/t14-,17+,18+,19-/m1/s1

InChI Key

VHFYKBURRFNDQL-GRGSLBFTSA-N

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)C=C[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

C=CCN1CCC23C4C(=O)C=CC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Formulations

1. Stability in Drug Products
7,8-Didehydronaloxone has been identified as a degradation product in naloxone formulations. The U.S. Food and Drug Administration (FDA) has expressed concerns regarding its potential genotoxicity, leading to recommendations that limit its concentration in naloxone products to no more than 0.01% . This limit is crucial for ensuring the safety and efficacy of naloxone-based treatments.

2. Role in Intranasal Delivery Systems
Research has indicated that certain intranasal formulations of naloxone are designed to minimize the formation of this compound while maintaining therapeutic efficacy. These formulations aim to provide effective reversal of opioid overdose symptoms without causing damage to nasal mucosa . The stability of these formulations is critical for their clinical use, particularly in emergency situations.

Safety Assessments

1. Genotoxicity Concerns
The presence of this compound as an impurity raises significant safety concerns due to its potential genotoxic effects. Studies have indicated that exposure to this compound may pose risks when used in therapeutic contexts, necessitating rigorous safety evaluations during drug development . Regulatory bodies have established guidelines to monitor and control the levels of this impurity in pharmaceutical products.

2. Comparative Toxicology
Comparative studies have shown that compounds similar to this compound exhibit varying degrees of toxicity. As such, ongoing research aims to better understand the toxicological profiles of these compounds and their implications for human health .

Case Study: Naloxone Formulations

A significant body of research has focused on developing naloxone formulations with reduced levels of this compound. One study demonstrated that specific synthesis techniques could effectively lower the concentration of this impurity while preserving the pharmacological properties of naloxone .

Clinical Implications

Clinical trials assessing the safety and efficacy of naloxone formulations have highlighted the importance of controlling impurities like this compound. For instance, a study evaluating intranasal naloxone found that formulations meeting FDA guidelines for impurity limits were well-tolerated by patients and provided effective overdose reversal without adverse effects related to genotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Pharmacological Overview

The following table compares 7,8-Didehydronaloxone with naloxone, naltrexone, and nalmefene—key opioid antagonists and related impurities:

Compound CAS Number Molecular Formula Molecular Weight Key Structural Features Pharmacological Role
This compound 26451-92-3 C₁₉H₁₉NO₄ 325.36 7,8-didehydro, 4,5α-epoxy, 3,14-dihydroxy Impurity (degradation product)
Naloxone 357-08-4 C₁₉H₂₁NO₄ 327.37 4,5α-epoxy, 3,14-dihydroxy, allyl group Opioid antagonist
Naltrexone 16590-41-3 C₂₀H₂₃NO₄ 341.40 Cyclopropylmethyl group (N-substituent) Long-acting opioid antagonist
Nalmefene 55096-26-9 C₂₁H₂₅NO₃ 339.43 6-methylene group, morphinan backbone Opioid antagonist (alcohol dependence)
Key Observations:
  • Naltrexone and nalmefene feature bulkier N-substituents (cyclopropylmethyl and methylene groups, respectively), enhancing their metabolic stability and duration of action .
  • Pharmacological Implications :
    • This compound lacks therapeutic utility due to its role as a degradation product. In contrast, naloxone, naltrexone, and nalmefene are clinically used antagonists with varying potencies and applications .

Analytical and Stability Considerations

This compound is monitored in naloxone formulations using HPLC methods. For example, a validated HPLC protocol for naloxone employs a C18 column with a mobile phase of acetonitrile:0.01 M KH₂PO₄ (70:30) at 2 mL/min, achieving retention times of ~3.3 minutes for naloxone . While this method is optimized for the parent drug, specialized assays are required to detect this compound at trace levels (<0.1% impurity threshold) .

Contrast with Non-Morphinan Derivatives

Despite naming similarities, 7,8-dihydroxyflavone (7,8-DHF, CAS: 38183-03-8) is unrelated to this compound. 7,8-DHF is a flavonoid with neuroprotective properties, acting as a pyridoxal phosphatase (PDXP) inhibitor to enhance vitamin B6 activity . This highlights the importance of structural context in comparing compounds.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 7,8-Didehydronaloxone, and how can reproducibility be ensured?

  • Methodology : Synthesis typically involves oxidative dehydrogenation of naloxone derivatives under controlled conditions (e.g., catalytic oxidation or photochemical methods). To ensure reproducibility:

  • Document reaction parameters (temperature, solvent, catalyst loading) in detail .
  • Characterize intermediates and final products using NMR (e.g., 1^1H, 13^{13}C) and high-resolution mass spectrometry (HRMS). Include spectral data in supplementary materials for peer validation .
  • Cross-validate purity using HPLC with a Gemini-C18 column (250 mm × 4.6 mm, 5 µm) and 0.05% trifluoroacetic acid (TFA)/acetonitrile gradient .

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?

  • Methodology :

  • HPLC : Use a validated method with UV detection (λ = 254 nm), retention time comparison, and peak area quantification (>99% purity threshold) .
  • TLC : Chlorform:methanol (9:1) as a mobile phase; confirm identity via Rf values .
  • Stability Studies : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) and monitor degradation products using LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodology :

  • Meta-Analysis : Systematically compare experimental designs across studies, including receptor-binding assay conditions (e.g., µ-opioid receptor vs. δ-opioid receptor selectivity) and dosage ranges .
  • Statistical Re-evaluation : Apply robust statistical models (e.g., mixed-effects models) to account for variability in in vivo/in vitro models .
  • Reproducibility Testing : Replicate key studies using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .

Q. What experimental strategies are optimal for elucidating the metabolic pathways of this compound?

  • Methodology :

  • Isotopic Labeling : Use 14^{14}C-labeled compounds to track metabolic fate in hepatocyte incubations .
  • Metabolite Profiling : Employ high-resolution LC-QTOF-MS to identify phase I/II metabolites. Compare fragmentation patterns with reference libraries .
  • Enzyme Inhibition Assays : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Q. How should researchers design dose-response studies to minimize off-target effects in neuropharmacological models?

  • Methodology :

  • Dose Optimization : Use a logarithmic dilution series (e.g., 0.1–100 µM) in primary neuronal cultures. Include positive/negative controls (e.g., naloxone for opioid receptor antagonism) .
  • Off-Target Screening : Utilize broad-panel receptor-binding assays (e.g., CEREP panels) and transcriptomic profiling (RNA-seq) to identify non-opioid targets .
  • Data Normalization : Express results as % inhibition/activation relative to baseline, with correction for solvent effects (e.g., DMSO <0.1%) .

Data Presentation and Interpretation

Q. What statistical approaches are critical for analyzing dose-dependent toxicity data?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values. Report 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test or Rosner’s test for datasets with n ≥ 10 .
  • Graphical Standards : Present dose-response curves with error bars (SEM/SD) and annotated threshold lines (e.g., LD50_{50}) .

Q. How can researchers validate computational predictions of this compound’s binding affinity?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures of opioid receptors (PDB IDs: e.g., 4DJH for µ-opioid) .
  • In Vitro Validation : Perform competitive binding assays using 3^3H-naloxone as a radioligand. Calculate Ki_i values via Cheng-Prusoff equation .
  • Free Energy Perturbation (FEP) : Refine predictions with alchemical free-energy simulations (e.g., using AMBER or GROMACS) .

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